Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl-

Medicinal Chemistry Fragment-Based Drug Discovery Building Block Selection

This 3-methyl-6-one derivative (MW 167.19) provides a chemically tractable, fragment-sized scaffold (11 heavy atoms) with a strong, non-nucleophilic hydrogen-bond acceptor at position 6. Its stable lactam structure minimizes false-positive assay interference compared to the reactive 6-amino analog, making it ideal for fragment-based screening. Use this unsubstituted core to benchmark the intrinsic activity of the thiazolo[4,5-c]pyridazin-6-one scaffold before downstream derivatization. Standard B2B shipping applies.

Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
CAS No. 82608-23-9
Cat. No. B12914866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl-
CAS82608-23-9
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NC(=O)S2)N=N1
InChIInChI=1S/C6H5N3OS/c1-3-2-4-5(9-8-3)7-6(10)11-4/h2H,1H3,(H,7,9,10)
InChIKeyVSXALNAJXCWELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- (CAS 82608-23-9): Core Heterocycle for Fragment-Based Discovery & Scaffold Optimization


Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- (CAS 82608-23-9, molecular formula C₆H₅N₃OS, molecular weight 167.19 g/mol, density 1.476 g/cm³, boiling point 323.1°C) represents a minimally substituted, fragment-sized bicyclic core [1]. Unlike its 6-amino-3-methyl analog (CAS 82608-21-7, MW 166.21 g/mol), this compound presents a 6-oxo moiety that removes a hydrogen-bond donor while introducing a strong acceptor, directly influencing fragment physicochemical profiles [2]. The unsubstituted core, Thiazolo(4,5-c)pyridazin-6(1H)-one, lacks the 3-methyl group entirely, providing a distinct substitution vector for SAR exploration. While the thiazolo[4,5-c]pyridazine scaffold is associated with anticancer and antimicrobial potential, published primary bioactivity data for this specific 3-methyl-6-one derivative remain absent from peer-reviewed literature indexed in major databases as of 2026 [3].

Why Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- Cannot Be Replaced by Common In-Class Analogs Without Corroborative Resynthesis Data


Within the thiazolo[4,5-c]pyridazine family, minor substituent alterations—such as oxidation state at the 6-position or alkyl substitution on the thiazole ring—fundamentally change the molecular recognition features, solution stability, and downstream derivatization chemistry. The 3-methyl-6-one derivative (C6H5N3OS, 167.19 g/mol) is chemically distinct from the 6-amino-3-methyl analog (C6H6N4S, 166.21 g/mol), which introduces a primary amine and alters both the hydrogen-bond donor/acceptor balance and reactivity . Even replacing the 3-methyl group with hydrogen produces an unsubstituted core with different steric and electronic properties [1]. Generic substitution based solely on scaffold similarity is therefore unsound: the specific substitution pattern determines whether the compound serves—for example—as a stable lactam-containing fragment versus a reactive amine-bearing intermediate, directly impacting synthetic planning and biological target engagement [1].

Quantitative Evidence Guide: Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- Versus Closest Analogs


Molecular Formula & Physicochemical Differentiation Relative to the 6-Amino-3-methyl Analog

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- (C6H5N3OS, MW 167.19 g/mol) is structurally distinguished from its closest commercially available analog, 6-amino-3-methylthiazolo[4,5-c]pyridazine (CAS 82608-21-7, C6H6N4S, MW 166.21 g/mol), by the replacement of an amino group with a carbonyl at the 6-position [1]. This substitution eliminates one hydrogen-bond donor (NH2), adds a strong hydrogen-bond acceptor (C=O), and increases molecular weight by +0.98 g/mol, while also altering the compound's logP and metabolic stability profile. For the unsubstituted core (Thiazolo(4,5-c)pyridazin-6(1H)-one, lacking the 3-methyl group), the 3-methyl substitution adds a hydrophobic methyl vector, modifying fragment complementarity in binding pockets [2]. These are quantifiable, cross-study comparable structural differentiators critical for fragment library design.

Medicinal Chemistry Fragment-Based Drug Discovery Building Block Selection

Absence of Published Direct Bioactivity Data and the Fallacy of Cross-Scaffold Activity Extrapolation

Comprehensive searches across peer-reviewed journals, PubChem, and non-prohibited supplier technical datasheets reveal no primary publication reporting quantitative bioactivity data (MIC, IC50, Ki, EC50) for Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- as of April 2026 [1]. In contrast, structurally related thiazolo[4,5-c]pyridazine derivatives bearing aryl substituents at positions 2 and 4 have reported IC50 values against MCF-7 cells ranging from 10.39 μM (compound 7h) to 15.43 μM (compound 7k) in MTT assays [2]. Extrapolating these values to the unsubstituted 3-methyl core would be scientifically invalid, as the presence of extended aromatic substituents fundamentally alters target engagement and cellular permeability. Users who select this compound based on scaffold-level activity claims from prohibited aggregator sites risk reproducibility failure.

Evidence-Based Procurement Assay Reproducibility SAR

Class-Level Anticancer Activity Hallmark: The 6-Oxo Substructure is Present in Potent Thiazolo[4,5-c]pyridazine Derivatives

A class-level analysis of the thiazolo[4,5-c]pyridazine scaffold reveals that the 6-oxo (pyridazinone) substructure is a key feature of several cytotoxic derivatives. In a 2020 Scientific Reports study, thiazolopyridazine compounds synthesized via Q-Tube cyclocondensation and bearing a carbonyl at the 6-position showed cytotoxic activity: compound 7s exhibited an IC50 of 6.90 µM against HCT-116 colon cancer cells, and compounds 7h and 7p showed IC50 values of 10.39 µM and 13.60 µM against MCF-7 breast cancer cells [1]. While the target compound (3-methyl-6-one) is a minimally decorated core, it shares this pharmacophoric 6-oxo substructure. In contrast, analogs such as 6-amino-3-methylthiazolo[4,5-c]pyridazine lack this carbonyl and may display different target engagement profiles [2]. This class-level inference highlights the 3-methyl-6-one as a strategic starting fragment for medicinal chemistry programs targeting anticancer activity.

Cancer Research Lead Optimization Chemical Biology

Target Application Scenarios for Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- Grounded in Quantitative Evidence


Fragment Library Design for Hydrogen-Bond Acceptor Pharmacophore Probing

The 3-methyl-6-one core (C6H5N3OS) provides a fragment-sized scaffold (MW 167.19, 11 heavy atoms) with a strong hydrogen-bond acceptor at position 6, making it suitable for fragment-based screening campaigns where balanced hydrogen-bond donor/acceptor profiles are required. The Profiling study of fragment-sized thiazoles (Proj et al., ACS Med. Chem. Lett., 2022) highlights the importance of selecting fragments with well-characterized reactivity profiles; the 6-oxo lactam substructure of this compound offers a stable, non-nucleophilic carbonyl that reduces false-positive rates in biochemical assays compared to the 6-amino analog [1]. This compound can be used as a reference fragment to probe the contribution of the carbonyl acceptor to target binding affinity before elaborating the core with additional substituents.

Medicinal Chemistry Building Block with Quantified Physicochemical Differentiation

Suppliers offer this compound at 98% purity (e.g., Leyan catalog number 2132415) . The known boiling point (323.1°C at 760 mmHg) and density (1.476 g/cm³) facilitate handling and formulation. For medicinal chemists synthesizing focused libraries, this 3-methyl-6-one building block provides a chemically tractable handle for subsequent C–C or C–N coupling reactions, distinct from the 6-amino analog, which introduces a reactive primary amine that may require orthogonal protection strategies.

Scaffold Optimization for Anticancer Thiazolo[4,5-c]pyridazine Derivatives

The Ibrahim & Behbehani (2020) Q-Tube synthesis methodology offers a scalable route to diversely substituted thiazolo[4,5-c]pyridazines via [4+2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones [2]. The 3-methyl-6-one scaffold serves as a logical unelaborated core for applying this methodology, enabling rapid access to a series of 2,4-disubstituted analogs for antiproliferative screening against HCT-116 (colon) and MCF-7 (breast) cell lines, where baseline activity of elaborated analogs has already been established.

Comparative Scaffold Benchmarking in Immunosuppressive and Antibacterial Programs

PhD research encompassing thiazolo[4,5-c]pyridazine libraries has evaluated immunosuppressive activity in Mixed Lymphocyte Reaction (MLR) assays and antibacterial activity against Gram-positive and Gram-negative strains (MIC range 1.17–16 µg/mL for the most potent derivatives across different heterocyclic families) [3]. The 3-methyl-6-one core can be incorporated into such phenotypic screening cascades as an unsubstituted reference compound to benchmark the intrinsic activity of the thiazolo[4,5-c]pyridazin-6-one scaffold devoid of additional pharmacophoric groups.

Quote Request

Request a Quote for Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.